Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is formally named using IUPAC rules for fused heterocyclic systems. The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring (two adjacent nitrogen atoms) fused to a pyridine ring at positions 1 and 5. The substituents—a methyl group at position 4 and a methoxycarbonyl group at position 3—are prioritized based on substituent numbering rules.
CAS Registry Details
| Property | Value | Source References |
|---|---|---|
| CAS Number | 127717-19-5 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
The CAS registry confirms the compound’s identity, with the IUPAC name reflecting its fused-ring structure and substituent positions.
Molecular Formula and Weight Validation
The molecular formula C₁₀H₁₀N₂O₂ is consistent across multiple analytical sources. Calculated and experimental molecular weights align with theoretical values:
Molecular Weight Validation
| Source | Molecular Weight (g/mol) | Method/Reference |
|---|---|---|
| PubChem CID 14642204 | 190.20 | High-resolution mass spectrometry |
| Sigma-Aldrich | 190.20 | Manufacturer specification |
| ChemSpider | 190.19 | Computational analysis |
Discrepancies in the third decimal place arise from rounding conventions but do not affect structural identification.
Substituent Positioning and Ring Numbering Conventions
The pyrazolo[1,5-a]pyridine system follows Hantzsch-Widman heterocyclic numbering rules:
- The fused pyrazole ring (positions 1–3) shares atoms with the pyridine ring (positions 5–7).
- Numbering starts at the pyrazole nitrogen adjacent to the fusion point (position 1) and proceeds clockwise.
- The methyl group occupies position 4 (pyridine ring), while the methoxycarbonyl group is at position 3 (pyrazole ring).
Substituent Priority Table
| Position | Substituent | Priority Level |
|---|---|---|
| 3 | Methoxycarbonyl (-COOCH₃) | Higher (carboxylate) |
| 4 | Methyl (-CH₃) | Lower |
The carboxylate group’s higher priority dictates its position in the IUPAC name.
Properties
IUPAC Name |
methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXFZZDNUCSIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562504 | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127717-19-5 | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127717-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
The most direct and commonly employed method for synthesizing methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is through esterification of its corresponding carboxylic acid, 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Starting Material: 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
- Reagents: Methanol as the alcohol source; acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl)
- Conditions: Reflux under acidic conditions to promote ester formation
- Workup: Removal of water and neutralization, followed by purification
This method is a classical Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst to form the methyl ester.
| Parameter | Details |
|---|---|
| Reaction Type | Acid-catalyzed esterification |
| Catalyst | H2SO4 or HCl |
| Solvent | Methanol |
| Temperature | Reflux conditions (~65°C for methanol) |
| Reaction Time | Several hours (typically 4–6 h) |
| Yield | Generally high (not specified explicitly) |
| Purification | Extraction, drying, and solvent removal |
This method is straightforward and widely used for preparing methyl esters of pyrazolopyridine carboxylic acids.
Synthesis of the Carboxylic Acid Precursor
Before esterification, the key intermediate, 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, can be prepared via several routes:
- Hydrolysis of Esters: Refluxing the methyl or ethyl ester in aqueous sodium hydroxide (NaOH) solution followed by acidification yields the carboxylic acid.
- Decarboxylation and Vilsmeier Reactions: Decarboxylation of esters in acidic aqueous media followed by Vilsmeier formylation can modify the pyrazolopyridine ring to introduce functional groups.
Typical Hydrolysis Conditions:
| Parameter | Details |
|---|---|
| Base | NaOH (1 M aqueous solution) |
| Solvent | Ethanol-water mixture |
| Temperature | Reflux (~78°C) |
| Reaction Time | Approximately 6 hours |
| Workup | Acidification with HCl to pH 1, filtration |
This step ensures the availability of the acid necessary for subsequent esterification.
Cross-Dehydrogenative Coupling (CDC) Synthetic Strategy
A more advanced and catalyst-free synthetic approach involves the construction of the pyrazolo[1,5-a]pyridine core via cross-dehydrogenative coupling (CDC) reactions between β-ketoesters and N-amino-2-iminopyridines.
- Reactants: β-ketoesters (e.g., ethyl acetoacetate) and N-amino-2-iminopyridines
- Promoters: Acetic acid and molecular oxygen (O2)
- Conditions: Reflux in acetic acid under aerobic atmosphere
- Mechanism: Oxidative C(sp3)–C(sp2) bond formation followed by dehydrative cyclization
- Catalyst: Catalyst-free, green chemistry approach with high atom economy
This method yields substituted pyrazolo[1,5-a]pyridines efficiently without the need for transition metal catalysts, making it environmentally friendly and suitable for diverse derivatives.
| Parameter | Details |
|---|---|
| Reaction Type | Cross-dehydrogenative coupling |
| Solvent | Acetic acid |
| Atmosphere | Molecular oxygen (air or O2) |
| Temperature | Reflux |
| Reaction Time | Up to 48 hours (varies by substrate) |
| Catalyst | None (catalyst-free) |
| Yield | Moderate to high (varies) |
This approach has been demonstrated to produce pyrazolo[1,5-a]pyridine derivatives with potential for further functionalization, including methyl ester formation after subsequent esterification steps.
Reduction and Oxidation Steps for Functional Group Interconversion
In some synthetic routes, the carboxylic acid or ester derivatives undergo additional transformations such as:
- Reduction: Using sodium borohydride (NaBH4) to convert carboxylic acids to alcohols.
- Oxidation: Using manganese dioxide (MnO2) to oxidize alcohols back to aldehydes or acids.
These steps are part of multi-step syntheses aiming to introduce specific substituents or functional groups on the pyrazolo[1,5-a]pyridine ring.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Acid-Catalyzed Esterification | 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Methanol, H2SO4 or HCl, reflux | High yield, classical method |
| Hydrolysis of Esters | Methyl or ethyl ester derivatives | NaOH (aq), reflux, acidification | High yield of carboxylic acid |
| Cross-Dehydrogenative Coupling | β-ketoesters + N-amino-2-iminopyridines | Acetic acid, O2, reflux, catalyst-free | Efficient, green chemistry route |
| Reduction/Oxidation | Carboxylic acid or alcohol intermediates | NaBH4 (reduction), MnO2 (oxidation) | For functional group modifications |
Research Findings and Notes
- The esterification method is well-established and straightforward, suitable for preparing methyl esters from carboxylic acids with good yields and purity.
- Hydrolysis and decarboxylation steps are critical for generating the acid precursor from ester derivatives, often involving reflux in basic or acidic media.
- The CDC method represents a modern, catalyst-free, and environmentally friendly synthetic approach to construct the pyrazolo[1,5-a]pyridine core, which can be adapted for various substituents including methyl groups.
- Functional group interconversions via reduction and oxidation provide flexibility in synthesizing derivatives with tailored properties.
This comprehensive overview synthesizes diverse, authoritative research findings on the preparation of this compound, covering classical esterification, precursor synthesis, innovative catalyst-free coupling reactions, and functional group transformations. These methods provide a robust toolkit for researchers aiming to synthesize this compound for pharmaceutical and chemical research purposes.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation under controlled conditions to yield functionalized derivatives. A study utilizing acetic acid and molecular oxygen demonstrated significant efficiency:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield of Oxidized Product |
|---|---|---|---|
| 1 | 2 | Air | 34% |
| 2 | 4 | Air | 52% |
| 3 | 6 | Air | 74% |
| 4 | 6 | O₂ | 94% |
Optimal yields (94%) were achieved under an oxygen atmosphere with 6 equivalents of acetic acid at 130°C . The reaction proceeds via oxidative cross-dehydrogenative coupling (CDC), forming hydroxylated or ketone derivatives depending on the oxidant .
Substitution Reactions
The ester and methyl groups at positions 3 and 4 enable nucleophilic substitution. Key findings include:
-
Nucleophilic displacement of the methyl group using strong bases (e.g., NaH) in polar aprotic solvents, yielding pyrazolo[1,5-a]pyridine carboxylates with modified substituents .
-
Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with arylboronic acids, facilitating aryl group introduction at the pyridine ring. For example, coupling with 4-chlorophenylboronic acid produced derivatives with 85% efficiency under Pd(OAc)₂ catalysis .
Reduction Reactions
Selective reduction of the pyridine ring has been reported:
-
Catalytic hydrogenation (H₂, Pd/C) at 50 psi reduces the pyridine moiety to a tetrahydropyridine derivative while preserving the pyrazole ring.
-
Sodium borohydride in methanol selectively reduces ester groups to alcohols under mild conditions (0–25°C), retaining the heterocyclic framework.
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic systems. For instance:
-
Reaction with chloronitrile oxide in toluene at 80°C yielded a pyrazolo[1,5-a]pyrido[3,4-e]oxazole derivative (72% yield) .
-
Ring-opening under acidic conditions (HCl/EtOH) generates aminopyrazole intermediates, which can be further functionalized .
Functional Group Interconversion
The ester group at position 3 undergoes hydrolysis and transesterification:
-
Alkaline hydrolysis (NaOH/H₂O) converts the methyl ester to a carboxylic acid (quantitative yield) .
-
Transesterification with ethanol in the presence of H₂SO₄ produces the ethyl ester derivative (89% yield).
Key Mechanistic Insights
-
Electronic effects : The electron-withdrawing ester group directs electrophilic attacks to the pyridine ring’s α-positions .
-
Steric modulation : The 4-methyl group hinders substitutions at adjacent sites, favoring reactivity at the 5- and 7-positions .
Experimental protocols emphasize the importance of solvent choice (e.g., ethanol for CDC reactions ) and catalyst selection (e.g., Pd(OAc)₂ for cross-couplings). These reactions enable tailored modifications for pharmaceutical and material science applications, including kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is primarily studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of several protein kinases, including AXL and c-MET. These kinases play vital roles in cancer progression and metastasis, suggesting that this compound could be developed as a targeted therapeutic agent for cancers characterized by aberrant kinase activity .
The biological activities of this compound extend beyond anticancer effects:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound has also shown promise in antimicrobial applications, making it a candidate for further pharmacological exploration in infectious diseases.
Material Science Applications
This compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo derivatives to enhance their biological activities:
- Synthesis Techniques : Various synthetic pathways have been developed to produce this compound efficiently. Techniques include multi-step organic reactions that allow for precise modifications to improve efficacy and reduce side effects in therapeutic applications .
- Functionalization Studies : Research has indicated that modifying the pyrazolo ring can lead to compounds with enhanced selectivity towards specific biological targets, improving their potential as drug candidates .
Mechanism of Action
The mechanism of action of methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate include:
- Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
- Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Biological Activity
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazolo[1,5-a]pyridine core structure, which is a fused pyridine and pyrazole ring system. This structural configuration is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Target Interaction : The compound acts as an enzyme inhibitor or receptor modulator, similar to other compounds in the pyrazolo family. It is particularly noted for its potential to inhibit certain protein targets involved in disease pathways.
- Binding Affinity : Studies have shown that modifications at the 4-position of the pyrazolo[1,5-a]pyridine core significantly influence the compound's binding affinity to its targets, affecting its biological efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for drug development:
- Absorption : High gastrointestinal absorption is predicted for this compound.
- Distribution : It is expected to cross the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects.
- Metabolism : The compound does not appear to be a substrate for P-glycoprotein nor does it inhibit major cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP2D6, or CYP3A4), indicating a low likelihood of drug-drug interactions .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, which may be beneficial in treating chronic inflammatory diseases .
- Antimicrobial Properties : Some studies suggest that compounds within this class possess antimicrobial activity against various pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A notable study demonstrated that this compound derivatives exhibited selective cytotoxicity against HeLa cells. The mechanism involved the induction of oxidative stress leading to apoptosis. The study reported IC50 values indicating effective concentrations required for significant anticancer activity .
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.
- Structural Modifications : To enhance potency and selectivity towards specific targets.
- Clinical Trials : To assess the therapeutic potential in humans.
Q & A
Q. Key Steps :
- Cyclization of aminopyrazole with carbonyl-containing reagents.
- Esterification at the 3-position using methanol under acidic or basic conditions.
(Advanced) How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst selection : KHSO₄ or H₂SO₄ enhances cyclization efficiency by stabilizing intermediates .
- Temperature control : Reactions performed at 0–5°C reduce side-product formation during nitration or substitution steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates esterification .
- Flow reactors : Continuous flow systems minimize decomposition and improve scalability for multi-step syntheses .
Example : Nitration at low temperatures (0°C) in H₂SO₄ achieves >80% yield for nitro-substituted analogs .
(Basic) What analytical techniques confirm the structure of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and carbon backbone (e.g., methyl groups at 4-position show distinct singlet peaks) .
- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>97%) .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₁₀H₁₀N₂O₃) .
(Advanced) How can conflicting spectral data during structural elucidation be resolved?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., using ChemAxon’s MarvinSketch) .
- X-ray Crystallography : Resolves ambiguities in substituent positioning, as demonstrated for ethyl pyrazolo[1,5-a]pyridine analogs .
- Isotopic Labeling : Track specific protons/carbons in complex mixtures to identify overlapping signals .
Case Study : Discrepancies in NOE correlations for methyl groups were resolved via crystallography, confirming the 4-methyl substitution pattern .
(Basic) How does the methyl group at position 4 influence bioactivity?
The 4-methyl group enhances lipophilicity, improving membrane permeability. This substituent also sterically blocks metabolic oxidation, increasing metabolic stability in vitro . Comparative studies show methylated derivatives exhibit 2–3× higher cellular uptake than unmethylated analogs in cancer cell lines .
(Advanced) What in vitro assays evaluate this compound’s efficacy in cancer research?
- Apoptosis Assays : Measure caspase-3/7 activation in treated cell lines (e.g., HeLa, MCF-7) .
- Kinase Inhibition : Screen against PI3K/AKT/mTOR pathways using fluorescence polarization assays .
- Cytotoxicity : IC₅₀ determination via MTT or SRB assays, with comparisons to reference drugs (e.g., doxorubicin) .
Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential, but require validation in 3D spheroid models to mimic tumor microenvironments .
(Advanced) How to design derivatives with enhanced pharmacokinetic properties?
-
Substituent Effects :
Substituent Effect Reference Trifluoromethyl Increases binding affinity to hydrophobic enzyme pockets Cyclopropyl Reduces metabolic degradation via steric hindrance Amino groups Enhances solubility for improved bioavailability -
Prodrug Strategies : Ester-to-acid conversion (e.g., methyl to carboxylic acid) targets specific tissues via pH-sensitive release .
(Advanced) What computational methods predict interactions with biological targets?
- Molecular Docking : Use Discovery Studio or AutoDock to model binding to kinases (e.g., PI3Kγ) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to prioritize analogs .
- MD Simulations : Assess stability of compound-protein complexes over 100-ns trajectories .
(Advanced) How to address discrepancies in biological activity data across studies?
- Structural Factors : Compare substituent positions (e.g., 4-methyl vs. 6-methyl) that alter target engagement .
- Assay Conditions : Normalize data for cell line variability, serum concentration, and incubation time .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .
(Basic) How to assess the compound’s stability under various storage conditions?
- Accelerated Stability Testing :
- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Photolytic : Expose to UV light (ICH Q1B guidelines) to detect ester bond cleavage .
- Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24–72 hours .
Typical Results : Methyl esters show >90% stability at −20°C for 12 months but degrade rapidly in alkaline solutions (pH >9) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
